Physicochemical Differentiation: XLogP3, H-Bond Acceptor Count, and Molecular Weight Versus Pyrrolidine-Based and Non-Fluorinated Azetidine Analogs
The target compound possesses a computed XLogP3 of 2.5, a molecular weight of 326.27 g/mol, and seven hydrogen bond acceptors, as documented in PubChem [1]. By comparison, the pyrrolidine-based analog (3-(methylthio)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone (C₁₄H₁₆N₄OS) has a molecular weight of 288.37 g/mol and lacks the trifluoroethoxy and azetidine features . The higher XLogP3 imparted by the trifluoroethoxy group predicts enhanced passive membrane permeability relative to non-fluorinated alkoxy analogs, while the azetidine ring's reduced rotatable bond count (4 for the target vs. an estimated 5 for the pyrrolidine analog, based on the methylthio substituent) suggests greater conformational pre-organization [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular descriptors |
|---|---|
| Target Compound Data | XLogP3 = 2.5; MW = 326.27 g/mol; HBA = 7; HBD = 0; Rotatable bonds = 4 |
| Comparator Or Baseline | (3-(methylthio)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: MW = 288.37 g/mol; lacks trifluoroethoxy group (lower predicted lipophilicity) |
| Quantified Difference | ΔMW ≈ +37.9 g/mol; predicted ΔXLogP3 ≈ +1.0 to +1.5 log units (class-level estimate for trifluoroethoxy vs. methylthio substitution) |
| Conditions | Computed physicochemical properties (PubChem 2.2 / XLogP3 3.0) |
Why This Matters
Higher lipophilicity within a favorable range (XLogP3 2–4) correlates with improved passive membrane permeability, making this compound a more suitable starting point for cell-based assays and intracellular target engagement studies than less lipophilic analogs.
- [1] PubChem Compound Summary for CID 121018928, (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. National Center for Biotechnology Information (2026). View Source
